rac-Methyl Ephedrine-d3 Hydrochloride
Description
In the realm of advanced chemical and biomedical research, the use of precisely engineered chemical standards is fundamental to achieving accuracy and reliability in experimental outcomes. Among these, isotopically labeled racemic compounds have emerged as indispensable tools. These standards uniquely combine the features of isotopic labeling, which facilitates precise quantification, with the stereochemical complexity of racemates, which is crucial for studying chiral molecules. This article explores the significance of these standards, with a specific focus on rac-Methyl Ephedrine-d3 Hydrochloride as an exemplar within the field of alkaloid analysis.
Properties
CAS No. |
1292841-87-2 |
|---|---|
Molecular Formula |
C11H18ClNO |
Molecular Weight |
218.739 |
IUPAC Name |
(1S,2R)-2-[methyl(trideuteriomethyl)amino]-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(12(2)3)11(13)10-7-5-4-6-8-10;/h4-9,11,13H,1-3H3;1H/t9-,11-;/m1./s1/i2D3; |
InChI Key |
NTCYWJCEOILKNG-OLNSGWIZSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C.Cl |
Synonyms |
(αS)-rel-α-[(1R)-1-(Dimethylamino)ethyl]benzenemethanol-d3 Hydrochloride; _x000B_(+/-)-N-Methylephedrine-d3 Hydrochloride; dl-Methylephedrine-d3 Hydrochloride; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for Rac Methyl Ephedrine D3 Hydrochloride
Design Principles for Deuterium (B1214612) Labeling in Complex Organic Molecules
The strategic incorporation of deuterium into organic molecules requires careful planning to ensure the label is placed at a specific, stable position. The primary goal is to introduce the C-D bond in a way that it does not undergo exchange under various physiological or synthetic conditions.
Site-Specific Deuteration Approaches for the Methyl Group of Ephedrine (B3423809) Derivatives
The introduction of a trideuteromethyl (CD3) group onto the nitrogen atom of ephedrine is a key step in synthesizing the target compound. This site-specific labeling is gaining significant attention in medicinal chemistry, where the "deuterated magic methyl" group can offer profound pharmacological benefits.
Several methods can be employed for this N-trideuteromethylation:
Reductive Amination: A common strategy involves the reaction of a primary or secondary amine with a carbonyl compound in the presence of a reducing agent. To synthesize methyl ephedrine-d3, one could start with norephedrine and react it with a deuterated formaldehyde source in the presence of a suitable reducing agent.
Direct Alkylation using Deuterated Reagents: A more direct approach is the alkylation of the secondary amine of ephedrine using a trideuteromethylating agent. Reagents such as trideuteromethyl iodide (CD3I) or dimethyl sulfate-d6 are effective for this purpose.
Eschweiler-Clarke Reaction with Deuterated Reagents: The classical Eschweiler-Clarke reaction, which reductively methylates amines using formic acid and formaldehyde, can be adapted for deuterium labeling. By using deuterated formic acid (DCOOH or DCOOD) and deuterated formaldehyde (D2CO), a CD3 group can be installed. A Korean patent describes a method for preparing methyl ephedrine hydrochloride by reacting ephedrine hydrochloride with formalin and formic acid, a pathway that could be adapted with deuterated reagents.
The choice of method depends on factors like the availability of deuterated starting materials, reaction efficiency, and the need to avoid unwanted side reactions.
Consideration of Deuterium Exchange in Synthetic Pathways
A critical aspect of designing a synthesis for a deuterated compound is ensuring isotopic stability. The C-D bond is generally stronger than the C-H bond, which is the basis for the kinetic isotope effect that can slow metabolism. However, under certain chemical conditions, deuterium atoms can be exchanged with protons from the solvent or other reagents.
In the context of methyl ephedrine synthesis, potential for exchange exists if intermediates are formed where the deuterium is attached to an acidic carbon. For instance, protons on carbons alpha to a carbonyl group can be acidic and prone to exchange under basic or acidic conditions. Therefore, synthetic steps must be carefully chosen to avoid harsh conditions that could scramble or remove the deuterium label. The N-CD3 group in methyl ephedrine is generally stable, as the carbons are not activated towards deprotonation. However, care must be taken in any synthetic steps prior to the final product isolation and purification.
Total Synthesis Approaches to Methyl Ephedrine Backbone
The fundamental carbon skeleton of methyl ephedrine can be constructed through various synthetic routes. As the target compound is racemic, stereocontrol is not a primary objective in these initial steps.
Racemic Synthesis Routes and Chemical Transformations
Several established methods exist for the synthesis of the racemic ephedrine backbone.
From Propiophenone: A classic route begins with the bromination of propiophenone to yield α-bromopropiophenone. This intermediate is then reacted with methylamine to produce α-methylaminopropiophenone. The final step is the reduction of the ketone. This reduction, for example with sodium amalgam or catalytic hydrogenation, is not stereoselective and yields a mixture of the diastereomers (±)-ephedrine and (±)-pseudoephedrine. The resulting (±)-ephedrine can then be N-methylated to give rac-methyl ephedrine.
From Phenylacetylcarbinol (PAC): Ephedrine is also prepared commercially via the reductive amination of L-phenylacetylcarbinol (L-PAC), which is produced through yeast fermentation of benzaldehyde. For a racemic synthesis, a chemical reduction of 1-phenylpropane-1,2-dione in the presence of methylamine could be used, which produces a racemic mixture of ephedrine.
From Phenylacetone: An alternative route that leads to a related structure, methamphetamine, starts from phenylacetone and methylamine. A similar reductive amination pathway using phenylacetone and dimethylamine could theoretically be used to produce racemic N,N-dimethylamphetamine, but this does not yield the ephedrine backbone which contains a hydroxyl group.
The most common laboratory-scale racemic syntheses involve the reduction of the α-methylaminopropiophenone intermediate.
Stereochemical Control and Resolution in Synthetic Analog Preparation
Ephedrine has two chiral centers, leading to four possible stereoisomers. While the target compound is racemic, understanding the principles of stereochemical control and resolution is essential in the broader context of synthesizing ephedrine analogs.
Strategies for Racemization and Enantiomeric Resolution
Racemization: Racemization is the process of converting a pure enantiomer into an equal mixture of both enantiomers. For ephedrine derivatives, this can be achieved by heating under certain conditions. For instance, pseudoephedrine can be converted into an equilibrium mixture of ephedrine and pseudoephedrine by heating with a 25% aqueous hydrochloric acid solution. Another patented method for the racemization of d-ephedrine involves treatment at high temperatures with an alkali alcoholate. This process typically involves the reversible formation of an achiral intermediate, such as an enol or an imine, which can then be protonated without stereocontrol.
Enantiomeric Resolution: This is the process of separating enantiomers from a racemic mixture.
Classical Resolution: This method involves reacting the racemate with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties (e.g., solubility), they can be separated by techniques like fractional crystallization. For ephedrine, common resolving agents include chiral acids like mandelic acid or tartaric acid and its derivatives. The resolution of racemic ephedrine hydrochloride has been successfully achieved using enantiomers of dibenzoyltartaric acid (DBTA).
Chromatographic Resolution: Modern methods often employ chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase. The enantiomers interact differently with the stationary phase, leading to different retention times and enabling their separation. Supercritical fluid chromatography (SFC) has been used for the chiral separation of ephedrine and its related compounds.
The formation of a racemic compound, where the two enantiomers co-crystallize in a 1:1 ratio, can also be a factor in separation strategies. The racemic compound of ephedrine has a higher melting point and different solubility than the individual enantiomers.
Applications of Chiral Auxiliaries and Catalysts in Related Syntheses
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. Chiral auxiliaries and catalysts derived from readily available chiral molecules are pivotal in achieving high levels of stereocontrol. Ephedrine and its isomers, particularly pseudoephedrine, have been extensively developed as effective chiral auxiliaries. acs.orgwikipedia.org These compounds can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary can be cleaved and often recycled. sigmaaldrich.com Furthermore, derivatives of ephedrine have been successfully employed as chiral catalysts, where a substoichiometric amount of the chiral molecule can generate a large quantity of enantiomerically enriched product.
Asymmetric Alkylation with Pseudoephedrine-Derived Auxiliaries
One of the most successful applications of ephedrine-related structures is the use of pseudoephedrine as a chiral auxiliary in the asymmetric alkylation of amide enolates. synarchive.com In this methodology, a carboxylic acid is converted into a tertiary amide by reaction with pseudoephedrine. The resulting amide can be deprotonated using a strong base, such as lithium diisopropylamide (LDA), to form a conformationally rigid lithium enolate, which is stabilized by chelation involving the auxiliary's hydroxyl group and the lithium cation. harvard.edu
This rigid chelate structure effectively shields one face of the enolate, directing an incoming electrophile (e.g., an alkyl halide) to the opposite face, thus leading to a highly diastereoselective alkylation. acs.orgwikipedia.org The presence of lithium chloride is often crucial for achieving rapid and clean reactions with high selectivity. harvard.edu After the alkylation step, the chiral auxiliary can be readily cleaved under acidic or basic conditions to yield enantiomerically enriched carboxylic acids, or the product can be transformed into the corresponding alcohols, aldehydes, or ketones. acs.orgharvard.edu
Pseudoephenamine as a Practical Alternative
While pseudoephedrine is highly effective, its use is complicated by regulations due to its potential for diversion into illicit substance manufacture. harvard.educnr.it This has driven research into alternatives, leading to the development of pseudoephenamine ((1S,2S)-2-methylamino-1,2-diphenylethanol) as a superb replacement. nih.gov Pseudoephenamine functions similarly to pseudoephedrine but is free from regulatory restrictions. nih.govresearchgate.net
Research has shown that asymmetric alkylations using pseudoephenamine as a chiral auxiliary proceed with diastereoselectivities that are equal to or greater than those achieved with pseudoephedrine. harvard.edu This is particularly true for reactions that form challenging quaternary carbon centers. nih.govnih.gov Amides derived from pseudoephenamine also have a higher propensity to be crystalline, which facilitates purification. nih.gov The alkylation of pseudoephenamine amides demonstrates high yields and exceptional diastereoselectivity across a range of electrophiles. nih.gov
Table 1: Diastereoselective Alkylation of (1S,2S)-Pseudoephenamine Amides nih.gov
This table summarizes the results from the alkylation of various pseudoephenamine amide enolates. The reactions were generally performed by generating the enolate with LDA and LiCl in THF, followed by the addition of the alkyl halide (R²-X).
| Entry | R¹ | R²-X | Product | Yield (%) | Diastereomeric Ratio (dr) (crude) |
| 1 | CH₃ | C₇H₇-Br | 3-Phenylpropanamide derivative | 99 | ≥99:1 |
| 2 | CH₃ | CH₂=CHCH₂-Br | Pent-4-enamide derivative | 95 | ≥99:1 |
| 3 | CH₃ | CH₃(CH₂)₃-I | Hexanamide derivative | 99 | ≥99:1 |
| 4 | C₂H₅ | C₇H₇-Br | 2-Methyl-3-phenylpropanamide derivative | 97 | 98:2 |
| 5 | C₂H₅ | CH₂=CHCH₂-Br | 2-Methylpent-4-enamide derivative | 96 | 98:2 |
| 6 | C₂H₅ | C₂H₅-I | 2-Methylbutanamide derivative | 84 | 98:2 |
| 7 | (CH₂)₂CH | C₇H₇-Br | 2-Isopropyl-3-phenylpropanamide derivative | 99 | ≥99:1 |
| 8 | (CH₂)₂CH | CH₂=CHCH₂-Br | 2-Isopropylpent-4-enamide derivative | 98 | ≥99:1 |
Ephedrine Derivatives as Chiral Catalysts
Beyond their role as stoichiometric auxiliaries, ephedrine derivatives are effective as chiral ligands in asymmetric catalysis. A prominent application is the enantioselective addition of organozinc reagents to aldehydes. nih.gov In these reactions, a chiral β-amino alcohol, such as N-methylephedrine or other derivatives, coordinates to the dialkylzinc reagent, forming a chiral catalyst complex. This complex then delivers the alkyl group to one enantiotopic face of the aldehyde, resulting in the formation of a chiral secondary alcohol with high enantiomeric excess (ee). dtic.mil
Significant research has focused on optimizing these catalysts and expanding their applicability. Efforts have also been made to immobilize ephedrine-based catalysts on solid supports, such as magnetic nanoparticles, to facilitate catalyst recovery and reuse—a key principle of green chemistry. nih.gov While immobilization can sometimes lead to reduced activity or enantioselectivity compared to the homogeneous catalyst, it offers significant practical advantages for industrial-scale synthesis. acs.org The performance of these catalysts is highly dependent on the structure of the ligand, the substrate, and the reaction conditions. nih.govacs.org
Table 2: Performance of Ephedrine-Derived Catalysts in the Addition of Diethylzinc to Benzaldehyde
| Catalyst/Ligand | Catalyst Type | Yield (%) | Enantiomeric Excess (ee) (%) | Source |
| (-)-Ephedrine-derived Oxazaborolidine | Homogeneous | - | 86 | dtic.mil |
| (1R,2S)-N,N-dibutylnorephedrine (DBNE) | Homogeneous | 98 | 95 | acs.org |
| Ephedrine-derived ligand 3c | Homogeneous | 99 | 89 | acs.org |
| Ephedrine-derived ligand 3d | Homogeneous | 99 | 91 | acs.org |
| Immobilized Ephedrine on Magnetic Nanoparticles (3a ) | Heterogeneous | 0 | 0 | acs.org |
| Immobilized Ephedrine on Magnetic Nanoparticles (2 ) | Heterogeneous | 25 | 0 | nih.gov |
The data indicates that while homogeneous catalysts derived from ephedrine and its analogues can achieve high yields and excellent enantioselectivity, their immobilization on magnetic nanoparticles can drastically reduce or eliminate catalytic efficacy under the tested conditions. nih.govacs.org This highlights the challenges in translating highly effective homogeneous catalysts into practical, reusable heterogeneous systems.
Advanced Analytical Characterization and Method Development for Rac Methyl Ephedrine D3 Hydrochloride
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
The definitive identification and purity evaluation of isotopically labeled compounds such as rac-Methyl Ephedrine-d3 Hydrochloride are fundamentally reliant on a suite of advanced spectroscopic techniques. These methods provide detailed information regarding the molecular structure, isotopic incorporation, and the presence of any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Compound Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including those labeled with stable isotopes like deuterium (B1214612). The introduction of deuterium atoms at specific molecular positions induces characteristic changes in the NMR spectra, which can be leveraged for comprehensive characterization.
Proton (¹H) NMR Spectroscopic Applications
Proton (¹H) NMR spectroscopy is instrumental in verifying the structure of this compound and confirming the site of deuterium labeling. In the case of N-methyl-d3 labeled ephedrine (B3423809), the characteristic signal corresponding to the N-methyl protons would be absent or significantly diminished in the ¹H NMR spectrum. The remaining proton signals can be assigned to confirm the integrity of the rest of the molecule.
A typical ¹H NMR spectrum of the non-deuterated analogue, methyl ephedrine, would show distinct signals for the aromatic protons, the benzylic proton (CH-OH), the proton adjacent to the nitrogen (CH-N), the C-methyl protons, and the N-methyl protons. nih.gov In this compound, the absence of the N-methyl signal is a primary indicator of successful deuteration. The chemical shifts of the remaining protons are expected to be similar to the unlabeled compound, though minor shifts can occur due to isotopic effects. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be employed to establish the connectivity between adjacent protons and further solidify the structural assignment. nih.gov
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic-H | 7.20-7.40 | Multiplet | - |
| CH-OH | ~5.0 | Doublet | ~3-5 |
| CH-N | ~3.1 | Multiplet | - |
| C-CH₃ | ~1.0 | Doublet | ~6-7 |
| N-CD₃ | Absent | - | - |
Note: Predicted values are based on typical shifts for ephedrine derivatives and may vary depending on the solvent and other experimental conditions.
Carbon-13 (¹³C) NMR Spectroscopic Applications
Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum. For this compound, the carbon attached to the deuterium-labeled methyl group (N-CD₃) will exhibit a characteristic multiplet signal due to C-D coupling, and its chemical shift will be slightly different from the corresponding N-CH₃ group in the unlabeled compound. researchgate.net
Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (ppm) |
| Aromatic C (quaternary) | ~140 |
| Aromatic CH | ~126-129 |
| C-OH | ~75 |
| C-N | ~60 |
| N-CD₃ | ~30-35 (with C-D coupling) |
| C-CH₃ | ~15 |
Note: Expected values are based on typical shifts for ephedrine derivatives and may vary depending on the solvent and other experimental conditions. researchgate.netlibretexts.orglibretexts.org
Fluorine-19 (¹⁹F) NMR Spectroscopic Applications (where applicable for derivatization)
While not directly applicable to the analysis of underivatized this compound, Fluorine-19 (¹⁹F) NMR spectroscopy can be a powerful tool when the compound is derivatized with a fluorine-containing reagent. For instance, derivatization with reagents like (R)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) can introduce a fluorine-containing group, allowing for ¹⁹F NMR analysis. nih.gov This technique is particularly useful for assessing enantiomeric purity, as the resulting diastereomers may exhibit distinct ¹⁹F NMR signals.
Utilization of Chiral Shift Reagents in NMR for Enantiomeric Purity Assessment
To determine the enantiomeric purity of a racemic mixture like this compound, chiral shift reagents (CSRs) can be employed in NMR spectroscopy. libretexts.org These reagents, often lanthanide complexes such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), interact with the chiral analyte to form transient diastereomeric complexes. rsc.org This interaction induces differential chemical shifts for the corresponding protons and carbons of the two enantiomers, leading to the splitting of signals in the NMR spectrum. nih.gov The ratio of the integrated areas of the separated signals directly corresponds to the ratio of the enantiomers in the mixture, providing a quantitative measure of enantiomeric excess. libretexts.org
Mass Spectrometry (MS) for Isotopic Purity and Molecular Confirmation
Mass spectrometry is an indispensable technique for confirming the molecular weight and assessing the isotopic purity of this compound. The introduction of three deuterium atoms results in a molecular weight increase of approximately 3 Da compared to the unlabeled compound. nih.gov
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. core.ac.uk The mass spectrum will show the molecular ion peak (or a protonated molecule peak, [M+H]⁺, in soft ionization techniques like electrospray ionization) corresponding to the deuterated compound. lgcstandards.com
Analysis of the isotopic cluster of the molecular ion peak allows for the determination of isotopic purity. The relative abundance of the M+1, M+2, and M+3 peaks can be compared to the theoretical distribution for a compound with three deuterium atoms to confirm the level of deuteration and identify any residual unlabeled or partially labeled species. nih.gov
Fragmentation analysis in tandem mass spectrometry (MS/MS) can further confirm the location of the deuterium label. The fragmentation pattern of the deuterated compound will differ from the unlabeled analogue in a predictable manner. For example, a fragment containing the N-methyl-d3 group will have a mass 3 units higher than the corresponding fragment in the unlabeled compound. core.ac.ukresearchgate.net
Chromatographic Separation Techniques for Isomeric and Chiral Discrimination
The presence of multiple chiral centers in the ephedrine molecule necessitates the use of specialized chromatographic techniques to separate its various stereoisomers. This compound is a racemic mixture, and its analysis often requires methods that can distinguish between its enantiomers and diastereomers.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and analysis of ephedra alkaloids and their isomers. Achieving chiral discrimination is paramount, and this is accomplished by using chiral stationary phases (CSPs) that create transient diastereomeric complexes with the analytes, allowing for their separation.
A variety of polysaccharide-based and cyclodextrin-based CSPs have proven effective. For example, an Agilent InfinityLab Poroshell Chiral-CD column has been used for the enantiomeric separation of ephedra alkaloids, employing a mobile phase of 2 mM ammonium (B1175870) formate (B1220265) (pH 3.7) and a methanol (B129727):acetonitrile (B52724) mixture. The Lux 3 µm AMP column is another high-performance CSP that provides excellent selectivity and baseline resolution for the four main ephedrine and pseudoephedrine enantiomers. Similarly, Chiralpak series columns, such as the Chiralpak AD-H, are effective for resolving cathine (B3424674) enantiomers using a normal-phase mobile phase consisting of n-Heptane, ethyl alcohol, and diethylamine. The choice of mobile phase, including the type of organic modifier and additives like diethylamine, can dramatically influence the separation quality by affecting interactions such as hydrogen bonding and π-π stacking between the analyte and the CSP. dshs-koeln.de
| Chiral Stationary Phase (Column) | Mobile Phase Composition | Detection | Target Analytes | Reference |
|---|---|---|---|---|
| Agilent InfinityLab Poroshell Chiral-CD (100 mm × 2.1 mm, 2.7 µm) | Isocratic: 97% (2 mM ammonium formate, pH 3.7) and 3% (methanol:acetonitrile 70:30) | DAD (210 nm) | (±)-norephedrine, (±)-pseudoephedrine, (±)-ephedrine, (±)-methylephedrine | |
| Phenomenex Lux® AMP | Gradient aqueous and organic mobile phase | MS/MS | 1S,2R-ephedrine, 1R,2S-ephedrine & other amphetamine-type stimulants | nih.gov |
| Chiralpak AD-H (250 mm x 4.6 mm, 5µm) | n-Heptane:Ethyl alcohol:Diethylamine (920:80:1 v/v/v) | UV (220 nm) | Cathine enantiomers | |
| Lux i-amylose-1 | Normal phase with organic modifier | HRMS | Ephedrine and pseudoephedrine enantiomers | dshs-koeln.de |
| ODS Column with SDS | 35% acetonitrile in 25 mM sodium dodecyl sulfate (B86663) (SDS) solution (pH 4.0) | UV | (–)-Ephedrine and (+)-pseudo-ephedrine |
Gas Chromatography (GC) Methodologies
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a robust technique for the analysis of ephedrine alkaloids, including methyl ephedrine. nih.gov These methods are valued for their high resolving power and sensitivity. Analysis can be performed on underivatized or derivatized samples. For underivatized analysis, a simple extraction with a solvent like ethyl ether can be followed by direct GC-MS injection. oup.com However, derivatization is often employed to improve chromatographic properties and enhance sensitivity. nih.govoup.com
GC methods typically utilize fused silica (B1680970) capillary columns, such as those with a 5% phenyl methyl siloxane stationary phase (e.g., HP-5), which are effective for separating various ephedrine alkaloids. oup.com Helium is commonly used as the carrier gas. oup.comdshs-koeln.de The temperature program is a critical parameter that is optimized to achieve baseline separation of the target analytes from other compounds in the sample matrix. dshs-koeln.descielo.br For example, a program might start at an initial temperature of 60-95°C, followed by a ramped increase to a final temperature of around 270-300°C. dshs-koeln.descielo.br Mass spectrometry is the preferred detection method, often operating in both full-scan mode for identification and selected ion monitoring (SIM) mode for sensitive quantification. oup.com
Table 1: Example GC-MS Parameters for Ephedrine Alkaloid Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Fused silica capillary column (e.g., Ultra-2, 12m x 0.20 mm i.d., 0.33 μm film thickness) | dshs-koeln.de |
| Carrier Gas | Helium at 1 ml/min | dshs-koeln.de |
| Injector Temperature | 250-280°C | dshs-koeln.descielo.br |
| Oven Program | Initial 95°C, ramp at 10°C/min to 270°C, hold for 2.5 min | dshs-koeln.de |
| Detector | Quadrupole Mass Spectrometer | dshs-koeln.de |
| Ionization Mode | Electron Ionization (EI) at 70 eV | scielo.br |
| Acquisition Mode | Full Scan (e.g., m/z 40-360) and/or Selected Ion Monitoring (SIM) | oup.comdshs-koeln.de |
Supercritical Fluid Chromatography (SFC) for Chiral Separation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the chiral separation of ephedrine and its stereoisomers. nih.gov SFC is considered a hybrid of gas and liquid chromatography, using a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. mmu.ac.uk This mobile phase is often modified with small amounts of organic solvents like methanol to enhance solvating power. researchgate.net
The primary advantages of SFC over traditional High-Performance Liquid Chromatography (HPLC) include faster analysis times and reduced organic solvent consumption. mdpi.com The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for higher flow rates, leading to rapid separations, sometimes in under 11 minutes for all four ephedrine stereoisomers. nih.govmdpi.com This high-throughput capability is particularly valuable in forensic and pharmaceutical settings. nih.govchromatographyonline.com SFC has been successfully applied to separate the enantiomers of ephedrine and pseudoephedrine, providing crucial information for drug profiling, as the stereoisomer ratio can indicate the synthetic pathway or starting materials used. nih.gov
Design and Application of Chiral Stationary Phases for Enantiomeric Resolution
The separation of enantiomers, such as those of methyl ephedrine, requires a chiral environment. In chromatography, this is achieved by using a Chiral Stationary Phase (CSP). pace.edu The principle of chiral recognition relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies, leading to different retention times. pace.edu
Several types of CSPs have been developed and are effective for resolving ephedrine enantiomers:
Polysaccharide-based CSPs: These are among the most widely used CSPs. Columns like Lux i-amylose-1 have demonstrated broad enantio-recognition properties for ephedrine analogues. nih.gov
Cyclodextrin-based CSPs: Cyclodextrins, such as β-cyclodextrin, are cyclic oligosaccharides that have a chiral, hydrophobic inner cavity and a hydrophilic outer surface. pace.edu They can separate enantiomers through inclusion complex formation, where one enantiomer fits better into the cavity, and through hydrogen bonding interactions with the hydroxyl groups on the exterior. pace.edu Gamma-cyclodextrin capillary GC columns have been used to determine the alkaloid patterns in various products. nih.gov
Molecularly Imprinted Polymers (MIPs): MIPs are highly selective, custom-made polymers. They are created by polymerizing functional monomers and a cross-linker around a template molecule (in this case, an ephedrine enantiomer). researchgate.net After removal of the template, specific recognition sites are left that are complementary in shape, size, and functionality to the target analyte, allowing for effective chiral separation. researchgate.net MIPs have been successfully used as stationary phases in both HPLC and SFC for the resolution of (±)-ephedrine. researchgate.netnih.gov
Crown Ether CSPs: Chiral crown ethers are also used as selectors, particularly for the separation of protonated primary amines. nih.govresearchgate.net
Table 2: Chiral Stationary Phases for Ephedrine Enantiomer Resolution
| CSP Type | Chiral Selector Example | Principle of Separation | Application | Reference |
|---|---|---|---|---|
| Polysaccharide | Amylose derivatives (e.g., Lux i-amylose-1) | Formation of diastereomeric complexes via hydrogen bonding, dipole-dipole interactions. | LC-MS separation of ephedrine and pseudoephedrine enantiomers. | nih.gov |
| Cyclodextrin | β-cyclodextrin, γ-cyclodextrin | Inclusion complexing within the hydrophobic cavity and hydrogen bonding. | GC analysis of ephedrine-type alkaloids. | pace.edunih.gov |
| Molecularly Imprinted Polymer (MIP) | Ephedrine-imprinted polymer | Pre-determined recognition sites complementary to the target enantiomer. | SFC and HPLC separation of (±)-ephedrine. | researchgate.netnih.gov |
| Crown Ether | Acridino-18-crown-6 ether | Complexation with protonated primary amines. | HPLC separation of chiral amines. | nih.gov |
Derivatization Strategies for Enhanced Chromatographic Performance
Chemical derivatization is a common strategy used to improve the chromatographic behavior and detection sensitivity of analytes like methyl ephedrine, particularly for GC analysis. jfda-online.com The process involves converting the analyte into a more volatile, less polar, and more thermally stable derivative. jfda-online.com For ephedrine alkaloids, which contain hydroxyl (-OH) and secondary amine (-NH) groups, derivatization targets these active functional groups.
Common derivatization approaches include:
Silylation: This involves replacing active hydrogens with a trimethylsilyl (B98337) (TMS) group. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a frequently used silylating agent that reacts with the hydroxyl group of ephedrines. scielo.brdshs-koeln.de
Acylation: This introduces an acyl group. Reagents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are used to acylate the amine group. nih.govnih.gov
Two-Step Derivatization: A highly effective approach for ephedrine alkaloids involves a two-stage scheme. nih.gov First, silylation of the hydroxyl group with a reagent like MSTFA is performed, followed by acylation of the amine group with a reagent like N-methyl-bis-trifluoroacetamide (MBTFA) or PFPA. nih.govscielo.br This produces derivatives such as O-TMS, N-TFA, which exhibit excellent chromatographic separation and mass spectral properties. nih.govscielo.br This dual derivatization can help resolve interferences from matrix components, such as creatinine (B1669602) in urine samples. scielo.br
Table 3: Common Derivatization Reagents for Ephedrine Analysis
| Reagent | Abbreviation | Type of Derivatization | Target Functional Group | Reference |
|---|---|---|---|---|
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Silylation | Hydroxyl (-OH) | scielo.brdshs-koeln.de |
| N-methyl-bis-trifluoroacetamide | MBTFA | Acylation | Amine (-NH) | scielo.br |
| Pentafluoropropionic anhydride | PFPA | Acylation | Amine (-NH) | nih.govnih.gov |
| Trifluoroacetic anhydride | TFAA | Acylation | Amine (-NH) | nih.govnih.gov |
| Heptafluorobutyric anhydride | HFBA | Acylation | Amine (-NH) | nih.govnih.gov |
Application as a Deuterated Internal Standard in Quantitative Bioanalysis
Principles of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a high-precision analytical technique for quantifying a compound in a sample. up.ac.zawikipedia.org It is considered a method of the highest metrological standing and is often used as a reference method. wikipedia.orgresearchgate.net The core principle involves adding a known amount of an isotopically labeled version of the analyte, known as the internal standard (IS) or "spike," to the sample before any processing or extraction steps. wikipedia.orgosti.gov
In the case of this compound, the "d3" indicates that three hydrogen atoms in the molecule have been replaced with deuterium, a stable, heavy isotope of hydrogen. clearsynth.com This deuterated standard is chemically identical to the non-labeled analyte (methyl ephedrine) but has a higher mass. aptochem.com
After the deuterated standard is added and thoroughly mixed with the sample, the mixture is processed. rsc.org Any sample loss during extraction, cleanup, or injection will affect both the analyte and the deuterated standard equally. The mass spectrometer can distinguish between the analyte and the deuterated standard based on their mass difference. clearsynth.com The concentration of the analyte is then determined not by its absolute signal intensity, but by the ratio of the signal from the natural analyte to the signal from the known amount of the added deuterated standard. up.ac.zawikipedia.org This ratio measurement corrects for variations in sample recovery and matrix-induced signal suppression or enhancement, leading to highly accurate and precise results. researchgate.netclearsynth.com
Method Development and Validation for Analytical Assays
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred approach for quantitative bioanalysis using LC-MS/MS. scispace.com An ideal SIL-IS co-elutes with the analyte and has the same extraction recovery and ionization response, but is mass-distinguishable. aptochem.com This makes it the perfect tool to correct for variability during the analytical process. aptochem.comscispace.com
Method development involves optimizing sample extraction, chromatographic separation, and mass spectrometric detection. scispace.com Once developed, the analytical method must be rigorously validated to ensure its reliability. Validation demonstrates that the assay is suitable for its intended purpose and typically assesses the following parameters:
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in the sample. This is assessed by analyzing calibration standards at several concentration levels. nih.govnih.gov
Accuracy (Trueness): The closeness of the mean test results to the true or accepted reference value. It is often evaluated by analyzing quality control (QC) samples at different concentrations and is expressed as percent bias. nih.gov
Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at both intra-run (within the same day) and inter-run (on different days) levels and is expressed as the coefficient of variation (%CV). scielo.brnih.gov
Limit of Quantification (LOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable precision and accuracy. nih.govnih.gov
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or matrix components. scispace.com
Matrix Effect: The suppression or enhancement of ionization of the analyte caused by co-eluting compounds from the biological matrix (e.g., plasma, urine). clearsynth.com A deuterated IS is crucial for correcting this effect, as it is typically affected in the same way as the analyte. researchgate.netclearsynth.com
Recovery: The efficiency of the extraction procedure for the analyte from the sample matrix. scispace.com
The use of a deuterated internal standard like this compound greatly enhances the robustness and reliability of quantitative bioanalytical methods, increasing throughput and ensuring high-quality data. aptochem.comscispace.com
Table 4: Typical Validation Parameters for a Bioanalytical Method using a Deuterated Internal Standard
| Parameter | Description | Common Acceptance Criteria | Reference |
|---|---|---|---|
| Linearity | Correlation between concentration and instrument response. | Correlation coefficient (R²) > 0.99 | nih.govnih.gov |
| Accuracy (Bias) | Closeness of measured value to the true value. | Within ±15% of nominal value (±20% at LLOQ) | nih.gov |
| Precision (%CV) | Agreement among replicate measurements. | ≤15% (≤20% at LLOQ) | scielo.brnih.gov |
| Selectivity | No significant interfering peaks at the analyte's retention time. | Response in blank samples <20% of LLOQ | scispace.com |
| Matrix Effect | Ion suppression or enhancement from the biological matrix. | IS-normalized matrix factor should have a %CV ≤15% | researchgate.netclearsynth.com |
| Lower Limit of Quantification (LLOQ) | Lowest quantifiable concentration. | Analyte response is identifiable, discrete, and reproducible with precision ≤20% and accuracy within ±20%. | nih.gov |
Mitigating Matrix Effects in Complex Biological Matrices
The quantitative analysis of xenobiotics in complex biological matrices, such as plasma, urine, and saliva, is often complicated by matrix effects. These effects, arising from co-eluting endogenous or exogenous components, can interfere with the ionization of the target analyte in the mass spectrometer source, leading to either ion suppression or enhancement. This, in turn, can significantly impact the accuracy, precision, and sensitivity of the analytical method. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a widely accepted strategy to compensate for these matrix effects. The underlying principle is that the SIL-IS will behave nearly identically to the analyte during sample preparation, chromatography, and ionization, thus correcting for variations. However, the use of deuterated standards like this compound does not automatically eliminate all challenges associated with matrix effects.
A critical consideration is the potential for chromatographic separation between the analyte and its deuterated internal standard. This can occur due to the kinetic isotope effect, where the heavier deuterium atoms can lead to slight differences in retention time. If the analyte and the SIL-IS elute at different points in a region of variable ion suppression, the correction will be inaccurate. myadlm.org Therefore, meticulous chromatographic method development is essential to ensure co-elution.
Several strategies can be employed to mitigate matrix effects when using this compound as an internal standard:
Comprehensive Sample Preparation: The primary goal of sample preparation is to remove as many interfering matrix components as possible while efficiently extracting the analyte and internal standard. Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation are commonly used. For instance, in the analysis of amphetamine-related drugs, including ephedrine, a mixed-mode cation exchange (MMSPE) extraction has been shown to provide good recoveries and reduce matrix effects in blood samples. preprints.org The choice of sample preparation technique should be carefully optimized for the specific biological matrix being analyzed. core.ac.ukresearchgate.net
Chromatographic Optimization: High-efficiency chromatographic separation is crucial to resolve the analyte and internal standard from interfering matrix components. The use of ultra-high-performance liquid chromatography (UPLC) with sub-2 µm particle columns can provide narrow peaks and improved resolution. Gradient elution programs should be carefully designed to separate the compounds of interest from the regions of significant ion suppression, which often occur at the beginning and end of the chromatographic run. core.ac.uk
Matrix-Matched Calibrators: To accurately quantify the analyte, it is often necessary to prepare calibration standards in a matrix that is identical to the study samples (e.g., drug-free plasma or urine). This approach helps to mimic the matrix effects experienced by the unknown samples, leading to more accurate results. When a blank matrix is not available, a "surrogate" matrix with similar properties can be used, but this requires thorough validation.
Quantitative Assessment of Matrix Effects: Regulatory guidelines require the evaluation of matrix effects during method validation. A common approach is the post-extraction spike method, where the response of the analyte and internal standard in a post-extraction spiked blank matrix is compared to their response in a neat solution. nih.govnih.gov This allows for the calculation of a matrix factor (MF), which indicates the degree of ion suppression or enhancement. In a study on amphetamine-related drugs, the matrix effect for ephedrine-d3 in aged animal blood was found to be between 9-21%. preprints.org
The following table summarizes the findings of a validation study for the analysis of amphetamine-related drugs, including the use of a deuterated internal standard for ephedrine, in blood samples.
| Parameter | Result |
| Extraction Recovery | 63-90% |
| Matrix Effect | 9-21% (suppression) |
| Precision (Intra- and Inter-day) | < 20% |
| Accuracy | 89-118% |
| Limit of Quantification (LOQ) | 20 ng/mL |
This interactive table presents data from a UPLC-qTOF-MS method validation for the analysis of amphetamine-related drugs in blood, which included a deuterated internal standard for ephedrine. preprints.org
It is important to note that even with a co-eluting SIL-IS, differential matrix effects can still occur, where the analyte and the internal standard are not affected to the same extent. myadlm.org Therefore, a thorough evaluation of matrix effects using multiple lots of the biological matrix is a critical component of method development and validation.
Establishing Certified Reference Materials (CRMs) for Analytical Standards
The reliability and traceability of analytical measurements are paramount in many fields, including clinical diagnostics, forensic toxicology, and anti-doping analysis. Certified Reference Materials (CRMs) are the cornerstone of a robust quality assurance system, providing a benchmark for method validation, calibration, and inter-laboratory comparability. A CRM is a highly characterized and homogeneous material with a certified value for one or more properties, produced by a metrologically valid procedure. For a compound like this compound, establishing it as a CRM involves a rigorous and well-documented process.
While this compound is commercially available as a reference material from suppliers such as LGC Standards, its designation as a CRM requires a more extensive characterization and certification process. lgcstandards.comlgcstandards.com The development of an in-house matrix reference material for ephedrine provides a valuable framework for understanding the steps involved in creating a CRM for its deuterated analog. nih.govacs.orgnih.govresearchgate.netkorea.ac.kr
The key stages in establishing a CRM for this compound would include:
Material Synthesis and Purification: The initial step is the synthesis of high-purity this compound. The synthesis route must be well-defined, and the final product should be purified to remove any significant impurities, including the non-deuterated analog.
Homogeneity Assessment: It is crucial to ensure that the entire batch of the candidate CRM is homogeneous. This involves analyzing a statistically significant number of randomly selected units from the batch to demonstrate that the property value (e.g., concentration) is uniform throughout. For the ephedrine in-house reference material, ten random batches out of 200 were analyzed to confirm uniformity. nih.govacs.orgnih.gov
Stability Studies: The stability of the CRM must be evaluated under various storage and transport conditions to establish its shelf-life and recommended storage conditions. This involves analyzing the material at regular intervals over an extended period to ensure that the certified property value remains within the specified uncertainty limits. Stability testing for the ephedrine reference material revealed no significant changes in its characteristics over time. nih.govacs.orgnih.gov
Characterization and Value Assignment: The property value of the CRM is determined through a series of independent, high-accuracy analytical methods. For a compound like this compound, this would likely involve techniques such as quantitative nuclear magnetic resonance (qNMR), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and gas chromatography-mass spectrometry (GC-MS). The certified value is typically a consensus value derived from the results of multiple analytical techniques and, ideally, from multiple laboratories.
Interlaboratory Comparison: To ensure the traceability and comparability of the CRM, an interlaboratory comparison study is often conducted. In this study, the candidate CRM is sent to a number of competent laboratories for analysis. The results from these laboratories are then used to assign a traceable value to the CRM. The ephedrine in-house matrix RM was subjected to an interlaboratory comparison study involving 11 laboratories, including 10 World Anti-Doping Agency (WADA)-accredited laboratories. nih.govacs.orgnih.gov
Uncertainty Budget Calculation: A comprehensive uncertainty budget is calculated, taking into account all potential sources of uncertainty, including those from characterization, homogeneity, and stability studies. This provides a quantitative measure of the confidence in the certified value.
The National Institute of Standards and Technology (NIST) has developed a Standard Reference Material (SRM) for ephedra-containing dietary supplements (SRM 3243), which demonstrates the rigorous process of CRM development. nist.gov In the certification of this SRM, ephedrine-d3 was used as an internal standard, and the certified values for the ephedrine alkaloids were derived from a combination of results from NIST and collaborating laboratories. nist.gov
The following table outlines the key steps and considerations in the development of a Certified Reference Material for a compound like this compound, based on the established procedures for similar reference materials.
| Stage of CRM Development | Key Considerations and Procedures |
| Material Sourcing and Synthesis | High-purity synthesis, well-documented process. |
| Homogeneity Studies | Statistical analysis of multiple units to ensure batch uniformity. nih.govacs.orgnih.gov |
| Stability Assessment | Long-term and short-term stability studies under various conditions. nih.govacs.orgnih.gov |
| Characterization & Value Assignment | Use of multiple independent, high-accuracy analytical methods (e.g., qNMR, LC-MS/MS). |
| Interlaboratory Comparison | Analysis by multiple competent laboratories to establish a consensus value. nih.govacs.orgnih.gov |
| Uncertainty Evaluation | Comprehensive calculation of the uncertainty budget. |
| Certification and Documentation | Issuance of a certificate with the certified value, uncertainty, and other relevant information. |
This interactive table outlines the general workflow for establishing a Certified Reference Material, drawing on procedures used for related compounds. nih.govacs.orgnih.gov
The availability of a CRM for this compound would be invaluable for laboratories performing quantitative analysis, ensuring the accuracy and international comparability of their results.
Research Applications As a Labeled Tracer and Analytical Tool
Elucidation of Metabolic Pathways of Related Ephedrine (B3423809) Alkaloids in Biological Systems (Non-Human)
The use of deuterium-labeled compounds like rac-Methyl Ephedrine-d3 Hydrochloride is crucial for accurately tracing and quantifying parent compounds and their metabolites in complex biological matrices. The known mass difference allows for clear differentiation from endogenous materials, significantly improving the sensitivity and specificity of analytical methods.
In controlled in vitro environments, such as liver microsome preparations or cell cultures, this compound serves as a powerful tracer to investigate the biotransformation of N-methylated ephedrine alkaloids. When incubated with enzymatic systems, the labeled compound undergoes the same metabolic reactions as its non-labeled counterpart.
Researchers can use techniques like liquid chromatography-mass spectrometry (LC-MS) to track the appearance of metabolites. The deuterium (B1214612) label is retained unless the methyl group itself is cleaved, allowing for the confident identification of metabolic products. For instance, the N-demethylation of labeled methyl ephedrine would result in a labeled ephedrine metabolite. This approach helps in identifying the specific enzymes responsible for metabolism (e.g., cytochrome P450 isoenzymes) and characterizing the primary metabolic pathways without interference from background biological molecules. The main active constituents of plants like Ephedra sinica include a variety of ephedrine alkaloids, such as norephedrine, ephedrine, pseudoephedrine, N-methylephedrine, and N-methylpseudoephedrine nih.gov. Understanding the biotransformation of these compounds is key to comprehending their pharmacological activity.
In non-human animal models, this compound is employed to study the pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—of methyl ephedrine. After administration to an animal, such as a rat, tissue and fluid samples can be collected over time.
The replacement of hydrogen with deuterium can influence the rate of enzyme-mediated reactions, a phenomenon known as the Kinetic Isotope Effect (KIE) nih.gov. KIEs are a fundamental tool for probing the transition states of chemical reactions and elucidating enzymatic mechanisms nih.govnih.gov.
When a C-H bond is broken in the rate-determining step of a reaction, substituting hydrogen with the heavier deuterium atom (forming a C-D bond) typically slows the reaction down. By comparing the reaction rates of the labeled and unlabeled methyl ephedrine, researchers can determine if the cleavage of a bond to the methyl group is a rate-limiting step in its metabolism. For example, in N-demethylation reactions catalyzed by enzymes, a significant KIE would provide strong evidence that the breaking of a C-H bond on the methyl group is integral to the reaction's slowest step. These studies offer deep insights into the catalytic mechanisms of enzymes involved in drug and xenobiotic metabolism nih.gov.
Contribution to Stable Isotope Ratio Analysis for Origin Determination and Precursor Profiling
Stable Isotope Ratio Analysis (SIRA) is a powerful forensic technique used to determine the origin of a chemical compound by measuring the relative abundance of its constituent stable isotopes (e.g., ¹³C vs. ¹²C, ¹⁵N vs. ¹⁴N) mdma.chresearchgate.net. This compound is used as an internal standard in these analyses to ensure accuracy and precision.
Ephedrine and its derivatives can be produced through three primary methods: extraction from plants (biosynthetic), chemical synthesis from petroleum-based precursors (synthetic), or a combination of fermentation and chemical steps (semi-synthetic) nih.govscispace.com. Each method utilizes starting materials with distinct stable isotope ratios, which are passed into the final product, creating a unique isotopic signature mdma.ch.
Biosynthetic Ephedrine : Extracted from Ephedra plants, which are C3 plants, it typically has δ¹³C values ranging from -31.1‰ to -26.0‰ mdma.ch.
Semi-synthetic Ephedrine : Produced via fermentation of sugars from C4 plants (like sugarcane), followed by amination. This process results in more positive δ¹³C values, typically between -23.1‰ and -22.0‰ mdma.ch.
Synthetic Ephedrine : Derived from petrochemicals, it has δ¹³C values in the range of -29.2‰ to -28.0‰ mdma.ch. The δ¹⁵N values for synthetic ephedrine are often more negative than those from other sources, which can be attributed to isotopic fractionation during the purification of methylamine, a key reagent mdma.chresearchgate.net.
By analyzing these isotopic signatures using isotope ratio mass spectrometry (IRMS), forensic chemists can differentiate the manufacturing origin of a sample of ephedrine or a related compound nih.govsemanticscholar.org.
Table 1: Typical Isotopic Signatures of Ephedrine by Origin
| Production Method | Starting Material | Typical δ¹³C Value (‰) | Typical δ¹⁵N Value (‰) |
|---|---|---|---|
| Biosynthetic | Ephedra (C3 Plant) | -31.1 to -26.0 | Varies, generally less negative |
| Semi-synthetic | Sugarcane (C4 Plant) | -23.1 to -22.0 | Varies |
| Synthetic | Propiophenone | -29.2 to -28.0 | More negative |
This table is based on data presented in referenced literature mdma.ch.
A critical application in forensic science is the ability to link a seized illicit drug to its precursor materials. The isotopic signature of the precursor ephedrine is largely retained when it is converted to methamphetamine mdma.chresearchgate.net. This allows law enforcement and regulatory agencies to analyze a sample of illicitly manufactured methamphetamine and infer the synthetic origin of the ephedrine used to produce it researchgate.netnih.gov.
This "chemical fingerprinting" provides valuable intelligence for tracking illegal drug production and trafficking networks nih.gov. By determining if the precursor was diverted from legitimate pharmaceutical sources or produced specifically for illicit use, authorities can better target their control strategies. In the complex analytical procedures required for SIRA, this compound is an ideal internal standard. Its deuteration gives it a known mass shift and high isotopic purity, allowing for precise quantification and quality control during the mass spectrometric analysis of the non-labeled target compounds.
Use as a Standard in Methodologies for the Characterization of Chiral Compounds
The structural similarity of this compound to ephedrine and its derivatives makes it a suitable reference material in the characterization of these chiral compounds. Chiral separation techniques are essential for distinguishing between enantiomers, which can have significantly different pharmacological and toxicological effects.
During analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the deuterated standard co-elutes with the analyte of interest. Due to the mass difference, the mass spectrometer can distinguish between the analyte and the internal standard. This allows for accurate quantification and correction for any sample loss during preparation and analysis.
The use of a racemic mixture of the deuterated standard is particularly advantageous when analyzing a racemic mixture of the analyte. It ensures that any potential matrix effects or variations in the analytical process affect both enantiomers of the standard and the analyte similarly.
Key Analytical Techniques for Chiral Separation of Ephedrine Analogs:
| Analytical Technique | Chiral Stationary Phase (CSP) / Derivatizing Agent | Detection Method | Application |
| Gas Chromatography (GC) | Cyclodextrin-based CSPs | Mass Spectrometry (MS) | Enantiomeric separation of ephedrine and pseudoephedrine. |
| Liquid Chromatography (LC) | Polysaccharide-based CSPs (e.g., cellulose, amylose) | Mass Spectrometry (MS) | High-resolution separation of ephedrine isomers. |
| Capillary Electrophoresis (CE) | Cyclodextrins, proteins (e.g., bovine serum albumin) | UV or MS | Analysis of enantiomeric composition in various samples. |
Role in the Study of Asymmetric Synthesis and Stereoselective Reactions
The core structure of methyl ephedrine, present in this compound, is closely related to ephedrine and pseudoephedrine, which are widely employed as chiral auxiliaries in asymmetric synthesis. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a chemical reaction to favor the formation of one enantiomer or diastereomer over another.
These auxiliaries function by creating a chiral environment around the reaction center, thereby influencing the stereochemical outcome of the reaction. After the desired stereoselective transformation is complete, the chiral auxiliary can be removed and often recovered for reuse.
The effectiveness of ephedrine and its derivatives as chiral auxiliaries stems from their well-defined stereochemistry. The hydroxyl and amino groups on the ephedrine backbone can coordinate to metal centers, forming chiral ligands that can catalyze a variety of asymmetric reactions.
The design of ligands based on the ephedrine scaffold has been a fruitful area of research. By modifying the substituents on the nitrogen atom and the phenyl group, the steric and electronic properties of the ligand can be fine-tuned to improve the enantioselectivity of a particular reaction. For instance, N-alkylated ephedrine derivatives have been used as ligands in the asymmetric addition of organozinc reagents to aldehydes.
The principle of chiral induction by these auxiliaries relies on the formation of a rigid, chelated transition state. The steric bulk of the auxiliary blocks one face of the prochiral substrate, forcing the incoming reagent to attack from the less hindered face, leading to the preferential formation of one stereoisomer.
Examples of Stereoselective Reactions Using Ephedrine-Based Chiral Auxiliaries:
| Reaction Type | Chiral Auxiliary | Reagents | Product | Diastereomeric/Enantiomeric Excess |
| Alkylation | Pseudoephedrine amide | LDA, Alkyl halide | α-Substituted carboxylic acid derivative | High de |
| Aldol Reaction | Ephedrine-derived oxazolidinone | TiCl4, Aldehyde | β-Hydroxy carbonyl compound | Good to excellent de |
| Michael Addition | Pseudoephedrine amide | Organocuprate | 1,5-Dicarbonyl compound | High de |
Future Directions and Emerging Research Avenues
Development of Next-Generation Synthetic Routes for Precision Deuteration and Scalability
The synthesis of isotopically labeled compounds is moving beyond traditional methods toward more precise, efficient, and scalable approaches. The goal is to introduce deuterium (B1214612) at specific molecular sites with high selectivity, which is crucial for studying metabolic pathways and kinetic isotope effects. symeres.comacs.org
Future research is focused on late-stage deuteration, which allows for the introduction of deuterium into a complex molecule in the final steps of its synthesis. researchgate.net This approach is more atom-economical and cost-effective than starting with isotopically enriched materials. x-chemrx.com A key area of development is the use of novel catalytic systems. For instance, copper-catalyzed transfer hydrodeuteration has emerged as a highly regioselective and chemoselective method for accessing molecules deuterated at the benzylic position, a common site of metabolic oxidation. researchgate.netnih.gov Such methods offer high degrees of regiocontrol, resulting in products with high isotopic purity. nih.gov
To address scalability, flow chemistry is being increasingly adopted for isotope labeling. x-chemrx.com Flow synthesis provides precise control over reaction parameters like temperature and time, improved mixing, and enhanced safety compared to traditional batch chemistry. x-chemrx.com This technology is not only cost-effective but also applicable to a wider range of complex molecules, facilitating the efficient production of compounds like rac-Methyl Ephedrine-d3 Hydrochloride for broader research applications. x-chemrx.com
Table 1: Comparison of Deuteration Synthesis Methodologies
| Feature | Traditional Batch Synthesis | Next-Generation Routes (e.g., Flow Chemistry, Precision Catalysis) |
|---|---|---|
| Approach | Often involves isotopically enriched starting materials. x-chemrx.com | Emphasizes late-stage functionalization and direct isotopic exchange. researchgate.netx-chemrx.com |
| Selectivity | Can be challenging to achieve high regioselectivity. | High regio- and chemoselectivity (e.g., at benzylic positions). researchgate.netnih.gov |
| Efficiency | Can be less atom-economical and more costly. x-chemrx.com | More cost-effective and efficient due to available reagents (e.g., D2O). x-chemrx.com |
| Scalability | Scaling up can be complex and present safety challenges. | Offers enhanced scalability, safety, and precise control of parameters. x-chemrx.com |
| Complexity | Building the entire molecule can be lengthy and complex. | Allows for labeling complex molecules without full reconstruction. x-chemrx.com |
Advancements in Microfluidic and Miniaturized Analytical Platforms for Labeled Analytes
The analysis of isotopically labeled compounds is benefiting immensely from the miniaturization of analytical systems. spectroscopyonline.com Microfluidic platforms, also known as lab-on-a-chip or micro-total-analytical-systems (µTAS), integrate laboratory functions onto a single chip, using picoliter to microliter sample volumes. spectroscopyonline.comacs.org This is particularly advantageous for the analysis of valuable or scarce labeled analytes like this compound.
Key advancements in this area include:
Droplet Microfluidics: This technology allows for the rapid compartmentalization and high-throughput screening of analytes in discrete droplets. acs.org It enables precise control over reactions and is a powerful tool for applications requiring the analysis of thousands of individual samples, such as in single-cell studies. acs.org
Digital Microfluidics (DMF): DMF platforms manipulate microscale droplets automatically, which is ideal for complex, multi-step processes like immunoassays. mdpi.com The automation, speed, and minimal sample requirements make these systems highly efficient for bioanalysis. mdpi.com
Microfluidic Paper-Based Analytical Devices (µPADs): µPADs are cost-effective, portable, and disposable platforms that have gained significant attention for point-of-care diagnostics and environmental monitoring. frontiersin.orgnih.gov Advancements in fabrication and detection methods, such as colorimetry and electrochemical sensing, are enhancing their sensitivity and applicability for a wide range of analytes. frontiersin.org
These miniaturized platforms reduce reagent consumption, shorten analysis times, and allow for automation, making the analysis of labeled compounds more efficient and accessible. acs.orgmdpi.com
Table 2: Features of Miniaturized Analytical Platforms
| Platform Type | Key Features | Primary Advantages for Labeled Analytes |
|---|---|---|
| Droplet Microfluidics | High-throughput screening, sample compartmentalization. acs.org | Rapid analysis of many samples, reduced sample volume, single-cell analysis capability. acs.orgacs.org |
| Digital Microfluidics (DMF) | Automated droplet manipulation, programmable operations. mdpi.com | Reduced reagent consumption, faster analysis time, automation of complex workflows. mdpi.com |
| µPADs | Low-cost, portable, disposable, simple fabrication. frontiersin.orgnih.gov | Accessibility for field use, minimal equipment needs, cost-effective for routine screening. frontiersin.org |
Integration of Multi-Modal Analytical Techniques for Comprehensive Compound Profiling
To gain a more complete understanding of a compound's behavior and distribution, researchers are increasingly turning to multi-modal imaging (MMI). tandfonline.com This approach combines two or more analytical techniques to analyze the same sample, leveraging the strengths of each method to create a more comprehensive profile. nih.gov For a labeled compound like this compound, this could mean correlating its precise location within a biological sample with its molecular identity.
A powerful combination is the integration of imaging mass spectrometry (MSI) with vibrational spectroscopy (VSI), such as Raman spectroscopy. nih.gov
Mass Spectrometry Imaging (MSI): Techniques like MALDI (Matrix-Assisted Laser Desorption/Ionization) and DESI (Desorption Electrospray Ionization) provide detailed molecular information, allowing for the identification and spatial mapping of lipids, peptides, and small molecules. nih.gov
Vibrational Spectroscopy Imaging (VSI): Techniques like Raman and FTIR (Fourier-Transform Infrared) spectroscopy examine the vibrations of chemical bonds, providing a unique "fingerprint" of a molecule and information about its chemical structure. nih.gov
By combining these modalities, researchers can overcome the limitations of a single technique. For example, while MSI is excellent for identifying molecules, it can struggle with isomers (molecules with the same formula but different structures). nih.gov VSI can provide the structural information needed to differentiate between them. This integrated approach provides complementary information, boosts the value of both spatial and spectral data, and allows for more confident validation of results. nih.gov
Table 3: Comparison of Analytical Approaches
| Approach | Information Provided | Limitations |
|---|---|---|
| Single-Mode (e.g., MSI only) | Molecular identification and spatial distribution. nih.gov | Difficulty differentiating isomers; potential for ambiguous identification. nih.gov |
| Single-Mode (e.g., VSI only) | Chemical bond and structural information (molecular fingerprint). nih.gov | Can have lower sensitivity than MSI; may not identify all molecules present. |
| Multi-Modal Integration (MSI + VSI) | Correlated molecular identity, structure, and spatial location. tandfonline.comnih.gov | Data processing can be complex; requires optimization for multiple instruments. nih.gov |
Expansion of Isotopic Tracer Applications in Systems Biology and Metabolomics (Non-Clinical)
Stable isotope-labeled compounds like this compound are indispensable tools in non-clinical systems biology and metabolomics. symeres.com Tracer-based metabolomics, which involves introducing a labeled compound into a biological system and tracking its transformation, provides insights that are unattainable with conventional, label-free analyses. nih.govwustl.edu
Future research will expand these applications to:
Elucidate Novel Metabolic Pathways: By tracking the incorporation of isotopes (e.g., ¹³C, ¹⁵N, ²H) from a labeled precursor into various downstream metabolites, researchers can map previously unknown biochemical transformations. wustl.edunih.gov This is crucial for understanding the complex metabolic networks that underpin cellular function.
Quantify Metabolic Flux: Isotopic tracers allow for the measurement of the rates of metabolic reactions (fluxes), providing a dynamic view of cellular metabolism. nih.gov This quantitative data is essential for understanding how metabolic pathways are regulated and how they respond to various stimuli.
Characterize Complex Phenotypes: The use of parallel stable isotope labeling, where a system is exposed to multiple different labeled precursors, can help characterize and group structural variants of natural products based on a common biosynthetic origin. nih.gov This aids in connecting metabolites to their corresponding biosynthetic gene clusters.
Advanced analytical platforms, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are key to these studies, as they can accurately detect and quantify the isotopologues produced. nih.gov The data generated from these tracer studies helps to create more accurate models of metabolic networks and discover new targets for research. nih.govnih.gov
Table 4: Applications of Isotopic Tracers in Non-Clinical Research
| Application Area | Research Goal | Example Isotopic Label |
|---|---|---|
| Metabolic Pathway Mapping | To identify and confirm the steps in a biochemical pathway. wustl.edunih.gov | ¹³C, ¹⁵N, ²H |
| Metabolic Flux Analysis | To quantify the rate of reactions through a metabolic network. nih.gov | ¹³C |
| Systems Biology | To understand the dynamic interactions within a biological system. nih.gov | ¹³C, ¹⁵N |
| Natural Product Biosynthesis | To connect a molecule to its genetic origin and biosynthetic precursors. nih.gov | ¹³C, ¹⁵N |
Novel Applications in Chemoinformatic and Machine Learning-Assisted Compound Design
The integration of artificial intelligence (AI), particularly machine learning (ML), with chemoinformatics is revolutionizing compound design and discovery. mdpi.comacs.org These computational approaches can analyze vast datasets to predict molecular properties, suggest novel structures, and optimize synthetic routes, accelerating research and development. springernature.commdpi.com
For deuterated compounds like this compound, emerging applications include:
De Novo Design: Generative ML models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can learn the underlying rules of chemical structures from large databases. mdpi.commdpi.com These models can then be used to design entirely new molecules with desired properties, including specific deuteration patterns aimed at optimizing metabolic stability or other characteristics.
Property Prediction: ML algorithms can be trained to predict the effects of deuteration on a molecule's pharmacokinetic or physicochemical properties. mdpi.commdpi.com This allows researchers to computationally screen many potential deuterated analogues before committing to expensive and time-consuming synthesis.
Synthetic Route Optimization: ML can be applied to retrosynthesis, predicting viable synthetic pathways for complex molecules. springernature.com By integrating sustainability metrics, these tools can help chemists design greener and more efficient routes, considering factors like the environmental impact of reagents and solvents. rsc.org
These in silico tools enable researchers to explore chemical space more efficiently, prioritize the most promising candidates for synthesis, and design next-generation labeled compounds with tailored properties for specific research applications. mdpi.comresearchgate.net
Table 5: Machine Learning Applications in Deuterated Compound Research
| Application | Machine Learning Technique | Objective |
|---|---|---|
| De Novo Compound Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs). mdpi.commdpi.com | Generate novel molecular structures with specific deuteration patterns and optimized properties. |
| Property Prediction | Quantitative Structure–Activity Relationship (QSAR) models, Deep Neural Networks (DNNs). mdpi.comresearchgate.net | Predict the impact of deuteration on metabolic stability, toxicity, and other ADMET properties. mdpi.com |
| Synthetic Route Planning | Retrosynthesis prediction models. springernature.com | Identify and suggest efficient and sustainable synthetic pathways for labeled compounds. rsc.org |
| High-Throughput Screening | Active learning, Conformal Prediction. researchgate.net | Increase the efficiency of screening campaigns by intelligently selecting which compounds to test next. |
Q & A
Q. What analytical methods are recommended for quantifying rac-Methyl Ephedrine-d3 Hydrochloride in pharmacokinetic studies?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used for precise quantification. Deuterated analogs like rac-Methyl Ephedrine-d3 require isotope dilution techniques to distinguish them from non-deuterated metabolites. For example, USP standards for related hydrochlorides (e.g., pseudoephedrine) emphasize peak response calibration using reference materials . Ensure chromatographic separation accounts for enantiomeric resolution, as stereochemistry impacts pharmacological activity .
Q. How should isotopic purity (deuterium incorporation) be validated for this compound?
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical. NMR detects deuterium placement via chemical shift differences, while HRMS confirms molecular ion clusters (e.g., +3 Da shifts). For example, L-Phenylalanine methyl-d3 ester hydrochloride validation methods (≥98% isotopic purity) can be adapted . Cross-validate using certified reference standards to minimize batch variability .
Q. What safety protocols are essential when handling this compound in vitro?
Follow hazard guidelines for structurally similar compounds like rac-Norephedrine hydrochloride:
- Use fume hoods to avoid inhalation of particulates.
- Wear nitrile gloves and chemical-resistant lab coats to prevent dermal exposure.
- In case of accidental ingestion, immediate medical consultation is required due to potential neurotoxic effects .
Advanced Research Questions
Q. How can metabolic stability studies of this compound be optimized to resolve conflicting in vitro/in vivo half-life data?
Discrepancies often arise from enzyme kinetics or matrix effects. Use deuterium isotope effects (DIE) to track metabolic pathways:
- Employ liver microsomes or hepatocytes with CYP450 inhibitors (e.g., ketoconazole) to identify oxidative hotspots.
- Compare deuterated vs. non-deuterated analogs to quantify isotope-induced metabolic slowing. For instance, studies on deuterated valine derivatives highlight the need for multi-compartment pharmacokinetic modeling .
Q. What strategies mitigate racemization during synthesis/storage of this compound?
Racemization compromises enantiomeric purity, affecting pharmacological activity. Mitigation approaches include:
- Low-temperature storage (-20°C) to reduce kinetic energy-driven chiral inversion.
- Acidic buffers (pH ≤ 4) to stabilize the hydrochloride salt form, as shown in ephedrine derivative stability studies .
- Periodic chiral HPLC checks using columns like Chiralpak AD-H to monitor enantiomeric excess (ee) .
Q. How should researchers address contradictions in receptor binding affinity data for this compound?
Variability may stem from assay conditions (e.g., ionic strength, temperature) or receptor isoform differences. Standardize protocols by:
Q. What regulatory considerations apply to using this compound in preclinical studies?
Compliance with ISO/IEC 17043 and UKAS certification is critical for reference materials. Documentation must include:
- Batch-specific certificates of analysis (CoA) with impurity profiles (e.g., ≤0.5% non-deuterated analogs).
- Environmental risk assessments for disposal, aligning with guidelines for aquatic toxicity and biodegradability .
Methodological Notes
- Data Interpretation : Use systematic evidence mapping (SEM) frameworks to resolve conflicting literature, as demonstrated in methyl chloride toxicity studies .
- Ethical Reporting : Disclose limitations (e.g., incomplete toxicology data) and justify sample sizes using power analysis, referencing EPAR Technical Report #333 for rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
